

Quantification of Furfuryl Methyl Sulfide in Food Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *Furfuryl methyl sulfide*

Cat. No.: B074786

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Introduction

Furfuryl methyl sulfide is a volatile organic compound that contributes to the characteristic aroma of various food products, particularly those that undergo heat treatment. It is known for its coffee-like, and at lower concentrations, savory, onion-like aroma. The accurate quantification of **furfuryl methyl sulfide** is crucial for food quality control, flavor profile analysis, and new product development. This document provides detailed application notes and protocols for the determination of **furfuryl methyl sulfide** in food matrices using modern analytical techniques.

Analytical Approaches for Quantification

The primary analytical technique for the quantification of volatile and semi-volatile compounds like **furfuryl methyl sulfide** in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). To enhance sensitivity and selectivity, GC-MS is often coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME) or Stir Bar Sorptive Extraction (SBSE).

Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above the food sample. Volatile and semi-volatile compounds, including **furfuryl methyl sulfide**, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is

subsequently introduced into the hot injector of the gas chromatograph, where the analytes are desorbed and transferred to the analytical column for separation and detection.

Stir Bar Sorptive Extraction (SBSE): SBSE is a similar technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed directly into a liquid sample or in the headspace of a solid or liquid sample, and the analytes are extracted into the PDMS phase. The stir bar is then thermally desorbed in a dedicated unit connected to the GC-MS system.

Quantitative Data Summary

The concentration of **furfuryl methyl sulfide** can vary significantly depending on the food matrix, processing conditions (e.g., roasting temperature and time), and storage. The following table summarizes typical usage levels and reported occurrences of **furfuryl methyl sulfide** in various food products.

Food Category	Typical Usage Level (ppm)	Reported Occurrence	Analytical Method	Reference
Bakery	14	-	-	[1]
Soft Confectionery	10	-	-	[1]
Frozen Dairy	7	-	-	[1]
Meat Products	7	Cooked Beef	GC-MS	[2]
Desserts	4	-	-	[1]
Alcoholic Beverages	4	Beer	GC with Sulfur Chemiluminescence Detector	[3]
Soft Drinks	2	-	-	[1]
Sauces	2	-	-	[1]
Coffee	-	Roasted Coffee Beans	GC-MS	[4][5]
Malt	-	Malt	-	[4]
Pork Liver	-	Cooked Pork Liver	-	[4]

Experimental Protocols

Protocol 1: Quantification of Furfuryl Methyl Sulfide in Roasted Coffee Beans using HS-SPME-GC-MS

1. Scope: This protocol describes the quantitative analysis of **furfuryl methyl sulfide** in roasted coffee bean samples.
2. Principle: Volatile compounds are extracted from the headspace of the ground coffee sample using a solid-phase microextraction (SPME) fiber and subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). Quantification is achieved using an internal standard.

3. Materials and Reagents:

- Roasted coffee beans
- **Furfuryl methyl sulfide** standard ($\geq 97\%$ purity)
- Internal Standard (IS): e.g., 2-methyl-3-(methyldisulfanyl)furan-d3 or other suitable deuterated analog
- Methanol (HPLC grade)
- Sodium chloride (analytical grade)
- Deionized water
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

4. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- SPME autosampler
- Analytical balance
- Coffee grinder

5. Sample Preparation:

- Grind the roasted coffee beans to a uniform consistency.
- Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
- Add 1.0 g of sodium chloride to the vial.
- Spike the sample with a known amount of the internal standard solution.

- Immediately seal the vial with a PTFE/silicone septum and cap.

6. HS-SPME Procedure:

- Place the sealed vial in the autosampler tray.
- Equilibrate the sample at 60°C for 15 minutes with agitation.
- Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

7. GC-MS Analysis:

- Injector:
 - Mode: Splitless
 - Temperature: 250°C
 - Desorption time: 5 minutes
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Ion source temperature: 230°C.
 - Quadrupole temperature: 150°C.

- Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for **furfuryl methyl sulfide** (e.g., m/z 128, 97, 81) and the internal standard.

8. Calibration and Quantification:

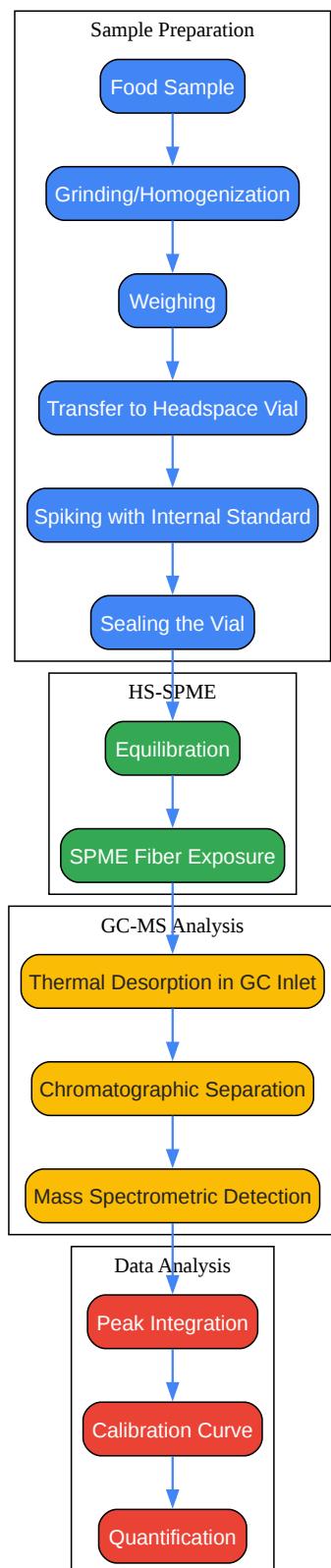
- Prepare a series of calibration standards by spiking blank matrix (e.g., a non-aromatic coffee substitute or water) with known concentrations of **furfuryl methyl sulfide** and a constant concentration of the internal standard.
- Analyze the calibration standards using the same HS-SPME-GC-MS method.
- Construct a calibration curve by plotting the ratio of the peak area of **furfuryl methyl sulfide** to the peak area of the internal standard against the concentration of **furfuryl methyl sulfide**.
- Calculate the concentration of **furfuryl methyl sulfide** in the samples using the regression equation from the calibration curve.

9. Method Validation:

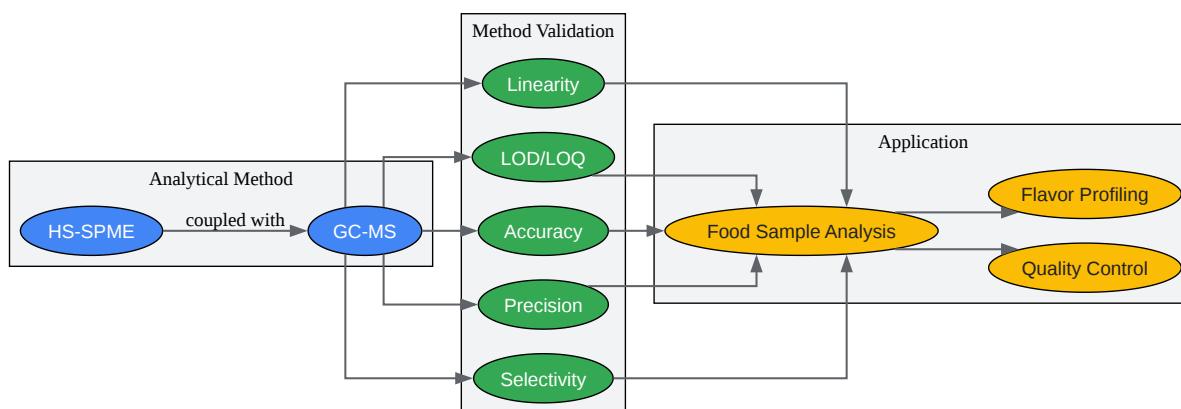
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.^{[6][7]} Key validation parameters include:

- Linearity: Assess the linear range of the calibration curve.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Accuracy: Evaluate the closeness of the measured value to the true value, typically through recovery studies using spiked samples.
- Precision: Assess the repeatability and intermediate precision of the method, expressed as the relative standard deviation (RSD).
- Selectivity: Ensure that the method can distinguish the analyte from other components in the sample matrix.

Visualizations

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Caption: Experimental workflow for the quantification of **furfuryl methyl sulfide**.

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Caption: Logical relationship of the quantification process.

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